molecular formula C17H19N3O4 B2514245 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 2320215-66-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2514245
CAS No.: 2320215-66-3
M. Wt: 329.356
InChI Key: WBBKINDPBBPUPC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound It features a benzodioxin ring fused with a pyrimidinone moiety, connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrimidinone Moiety: The pyrimidinone ring can be formed via condensation reactions involving urea and suitable diketones.

    Coupling Reaction: The benzodioxin and pyrimidinone intermediates can be coupled using acylation reactions to form the final acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the benzodioxin or pyrimidinone rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxin or pyrimidinone derivatives, such as:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-11(2)18-12(3)20(17(10)22)9-16(21)19-13-4-5-14-15(8-13)24-7-6-23-14/h4-5,8H,6-7,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKINDPBBPUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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